molecular formula C9H19NO2 B13191713 3-(1-Aminobutan-2-YL)-2-methyloxolan-3-OL

3-(1-Aminobutan-2-YL)-2-methyloxolan-3-OL

Cat. No.: B13191713
M. Wt: 173.25 g/mol
InChI Key: UOODYQXBIKPPMQ-UHFFFAOYSA-N
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Description

3-(1-Aminobutan-2-YL)-2-methyloxolan-3-OL is an organic compound with a unique structure that includes an oxolane ring substituted with an amino group and a butyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Aminobutan-2-YL)-2-methyloxolan-3-OL typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-methyloxolane-3-ol with 1-aminobutan-2-yl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(1-Aminobutan-2-YL)-2-methyloxolan-3-OL can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxolane ring to a more saturated form.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like alkyl halides and acyl chlorides can react with the amino group under basic conditions.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of saturated oxolane derivatives.

    Substitution: Formation of substituted oxolane derivatives with various functional groups.

Scientific Research Applications

3-(1-Aminobutan-2-YL)-2-methyloxolan-3-OL has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biological systems and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(1-Aminobutan-2-YL)-2-methyloxolan-3-OL involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The oxolane ring provides a stable framework that can interact with various enzymes and receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    3-(1-Aminobutan-2-YL)-2,5-dimethyloxolan-3-OL: Similar structure with an additional methyl group.

    3-(1-Aminobutan-2-YL)oxan-3-ol: Similar structure with a different ring system.

Uniqueness

3-(1-Aminobutan-2-YL)-2-methyloxolan-3-OL is unique due to its specific substitution pattern and the presence of both an amino group and an oxolane ring

Properties

Molecular Formula

C9H19NO2

Molecular Weight

173.25 g/mol

IUPAC Name

3-(1-aminobutan-2-yl)-2-methyloxolan-3-ol

InChI

InChI=1S/C9H19NO2/c1-3-8(6-10)9(11)4-5-12-7(9)2/h7-8,11H,3-6,10H2,1-2H3

InChI Key

UOODYQXBIKPPMQ-UHFFFAOYSA-N

Canonical SMILES

CCC(CN)C1(CCOC1C)O

Origin of Product

United States

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